
4-((2-イソプロポキシエトキシ)メチル)フェノール
概要
説明
化合物名: ミフェプリストン(開発コード名RU-486としても知られています)。
機能: ミフェプリストンは、主に妊娠中の薬物による中絶と早期流産の治療にミソプロストールとの併用で用いられます。
科学的研究の応用
Chemistry: Mifepristone serves as a valuable tool in chemical research related to hormone receptors and steroid chemistry.
Biology: It aids in studying progesterone receptors and their role in cellular processes.
Medicine: Beyond abortion, mifepristone is explored for potential use in treating conditions like Cushing’s syndrome and endometriosis.
Industry: Its applications extend to pharmaceutical development and drug discovery.
作用機序
標的: ミフェプリストンはプロゲステロン受容体を阻害します。
効果: 子宮頸管の拡張、子宮の収縮、子宮内膜からの胚の剥離を引き起こし、中絶につながります。
準備方法
合成経路: ミフェプリストンは、いくつかの化学的ステップを経て合成できます。一般的な合成経路の1つは、ステロイド化合物の修飾です。
反応条件: 具体的な反応条件は異なりますが、通常は酸化や還元などの官能基変換を含みます。
工業生産: ミフェプリストンは、世界中の製薬会社によって、医療用のさまざまなブランド名(例:Mifegyne、Mifeprex)で製造されています.
化学反応の分析
反応: ミフェプリストンは、酸化、還元、置換などのさまざまな反応を起こします。
一般的な試薬: 合成には、強酸、塩基、酸化剤などの試薬が使用されます。
主な生成物: 形成される主な生成物には、ホルモン作用が変化した修飾ステロイド誘導体があります。
科学研究への応用
化学: ミフェプリストンは、ホルモン受容体やステロイド化学に関連する化学研究において貴重なツールとして役立ちます。
生物学: プロゲステロン受容体とその細胞プロセスにおける役割を研究するのに役立ちます。
医学: 中絶以外にも、ミフェプリストンはクッシング症候群や子宮内膜症などの治療に役立つ可能性があります。
産業: その応用は、製薬開発や創薬にまで及びます.
類似化合物との比較
ユニークさ: ミフェプリストンのユニークな抗プロゲステロン作用は、他の化合物とは異なります。
類似化合物: ミフェプリストンは際立っていますが、他の抗プロゲステロンには、ウリプリスタルアセテートやレボノルゲストレルがあります.
特性
IUPAC Name |
4-(2-propan-2-yloxyethoxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-10(2)15-8-7-14-9-11-3-5-12(13)6-4-11/h3-6,10,13H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQLWWCGQXEAJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCOCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436898 | |
| Record name | 4-({2-[(Propan-2-yl)oxy]ethoxy}methyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177034-57-0 | |
| Record name | 4-[[2-(1-Methylethoxy)ethoxy]methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177034-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((2-Isopropoxyethoxy)methyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177034570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-({2-[(Propan-2-yl)oxy]ethoxy}methyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 4-[[2-(1-methylethoxy)ethoxy]methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-((2-ISOPROPOXYETHOXY)METHYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NSD8NPN3DF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the optimal reaction conditions for synthesizing 4-((2-Isopropoxyethoxy)methyl)phenol?
A1: Research suggests that the synthesis of 4-((2-Isopropoxyethoxy)methyl)phenol, achieved by reacting 4-hydroxybenzyl alcohol with 2-isopropoxyethanol, is significantly influenced by three main factors: the molar ratio of the reactants, reaction time, and temperature []. To maximize the yield, mathematical modeling based on experimental design was employed. This approach identified the optimal values for each parameter, leading to the most efficient production of 4-((2-Isopropoxyethoxy)methyl)phenol [].
Q2: Are there alternative methods for synthesizing 4-((2-Isopropoxyethoxy)methyl)phenol beyond traditional methods?
A2: Yes, research highlights an improved synthesis method for 4-((2-Isopropoxyethoxy)methyl)phenol using activated silica as a catalyst []. This method offers potential advantages in terms of yield, purity, and environmental impact compared to conventional methods. Additionally, another study demonstrated the successful synthesis of 4-((2-Isopropoxyethoxy)methyl)phenol with high purity and yield by utilizing Amberlyst 15 as a catalyst in the reaction between 4-hydroxybenzyl alcohol and 2-isopropoxyethanol [].
Q3: What are the key applications of 4-((2-Isopropoxyethoxy)methyl)phenol?
A3: 4-((2-Isopropoxyethoxy)methyl)phenol serves as a crucial intermediate in various organic syntheses []. Most notably, it is a key building block in the production of 1-[4-[2-(1-methylethoxy)ethoxymethyl]phenoxy]-3-(1-methylethylamino)propan-2-ol, commonly known as bisoprolol, and its pharmaceutically acceptable salts [, ]. Bisoprolol is a widely used beta-blocker medication.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


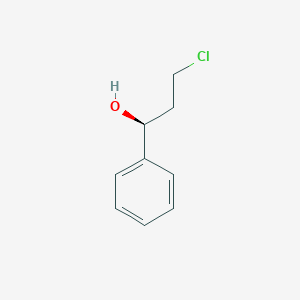


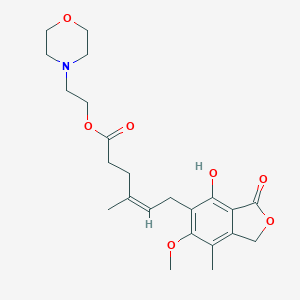

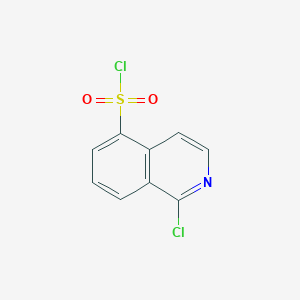

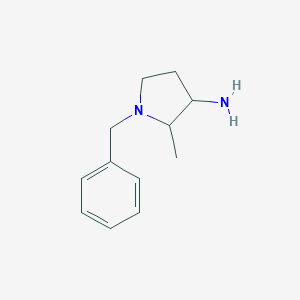
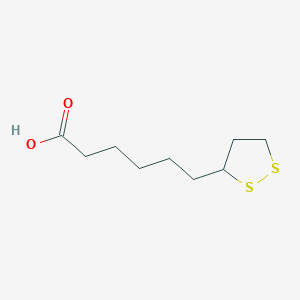
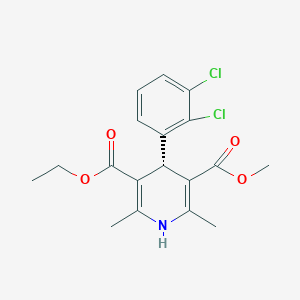
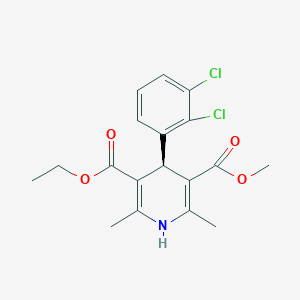
![2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate](/img/structure/B23793.png)
![(+/-)-Hexahydro-3-methylene-cis-furo[2,3-b]furan](/img/structure/B23795.png)

